

Application Notes & Protocols: Rhodium-Catalyzed Synthesis of S,S-Diethyl Sulfoximine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *S,S-diethyl-sulfoximine*

Cat. No.: *B2709600*

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Introduction: The Ascendancy of Sulfoximines and the Elegance of Rhodium Catalysis

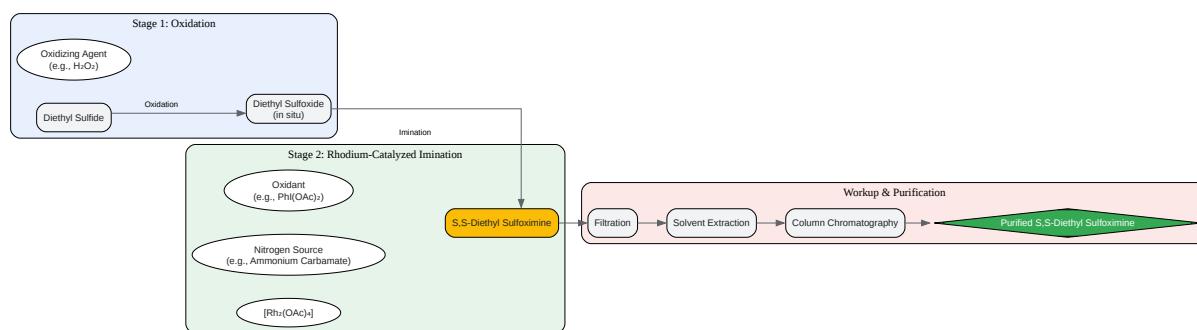
Sulfoximines are an increasingly important class of sulfur-containing compounds that have garnered significant attention in medicinal chemistry and drug discovery.[\[1\]](#)[\[2\]](#) Their unique stereochemical and electronic properties, including a stable tetrahedral geometry at the sulfur atom and the ability to act as a chiral auxiliary, make them attractive moieties for modulating the physicochemical properties of drug candidates, such as solubility and metabolic stability.[\[2\]](#) The synthesis of enantiomerically pure sulfoximines is therefore of paramount importance.

Traditionally, the synthesis of sulfoximines has involved multi-step procedures, often with harsh reagents. However, the advent of transition metal-catalyzed reactions has provided more direct and milder routes. Among these, rhodium-catalyzed imination of sulfides and sulfoxides has emerged as a powerful and versatile method.[\[3\]](#)[\[4\]](#)[\[5\]](#) This approach offers several advantages, including high yields, excellent functional group tolerance, and, crucially, stereospecificity, allowing for the retention of configuration at the sulfur center.[\[3\]](#)[\[4\]](#)[\[6\]](#)

These application notes provide a detailed protocol for the synthesis of *S,S-diethyl sulfoximine*, a fundamental building block, via a rhodium-catalyzed imination of diethyl sulfide. The methodology is adapted from the pioneering work of Bolm and others in the field of rhodium-catalyzed sulfoximine synthesis.[\[3\]](#)[\[7\]](#)[\[8\]](#) We will delve into the mechanistic underpinnings of

this transformation and provide a step-by-step guide for its successful implementation in a laboratory setting.

Mechanistic Insights: The Rhodium-Catalyzed Nitrene Transfer


The rhodium-catalyzed synthesis of sulfoximines from sulfides proceeds through a two-step sequence: an initial oxidation of the sulfide to the corresponding sulfoxide, followed by a rhodium-catalyzed imination. The key to the imination step is the *in situ* generation of a rhodium-nitrene intermediate.

The catalytic cycle is believed to commence with the reaction of the rhodium(II) catalyst, typically dirhodium tetraacetate ($[\text{Rh}_2(\text{OAc})_4]$), with an oxidant, such as iodobenzene diacetate ($\text{PhI}(\text{OAc})_2$), and a nitrogen source. This generates a highly reactive rhodium-nitrene species.
[9] The sulfoxide then attacks this electrophilic nitrene intermediate, leading to the formation of the N-S bond and the desired sulfoximine, with the regeneration of the rhodium(II) catalyst.[9]

One of the significant advantages of this rhodium-catalyzed system is its compatibility with ambient conditions, as the catalyst and reagents are generally stable to air and moisture, obviating the need for an inert atmosphere or rigorously dried solvents.[3]

Experimental Workflow Overview

The synthesis of S,S-diethyl sulfoximine from diethyl sulfide involves a one-pot, two-stage process. The first stage is the oxidation of diethyl sulfide to diethyl sulfoxide. The second stage is the rhodium-catalyzed imination of the *in-situ* generated diethyl sulfoxide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of S,S-diethyl sulfoximine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the rhodium-catalyzed imination of sulfides and sulfoxides.^{[1][10]} Researchers should perform their own optimization as needed.

Materials and Reagents:

- Diethyl sulfide

- Hydrogen peroxide (30% solution)
- Ammonium carbamate
- Dirhodium tetraacetate ($[\text{Rh}_2(\text{OAc})_4]$)
- (Diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$)
- Magnesium oxide (MgO)
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Instrumentation:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- Chromatography column

Procedure:

Part A: Oxidation of Diethyl Sulfide to Diethyl Sulfoxide (in situ)

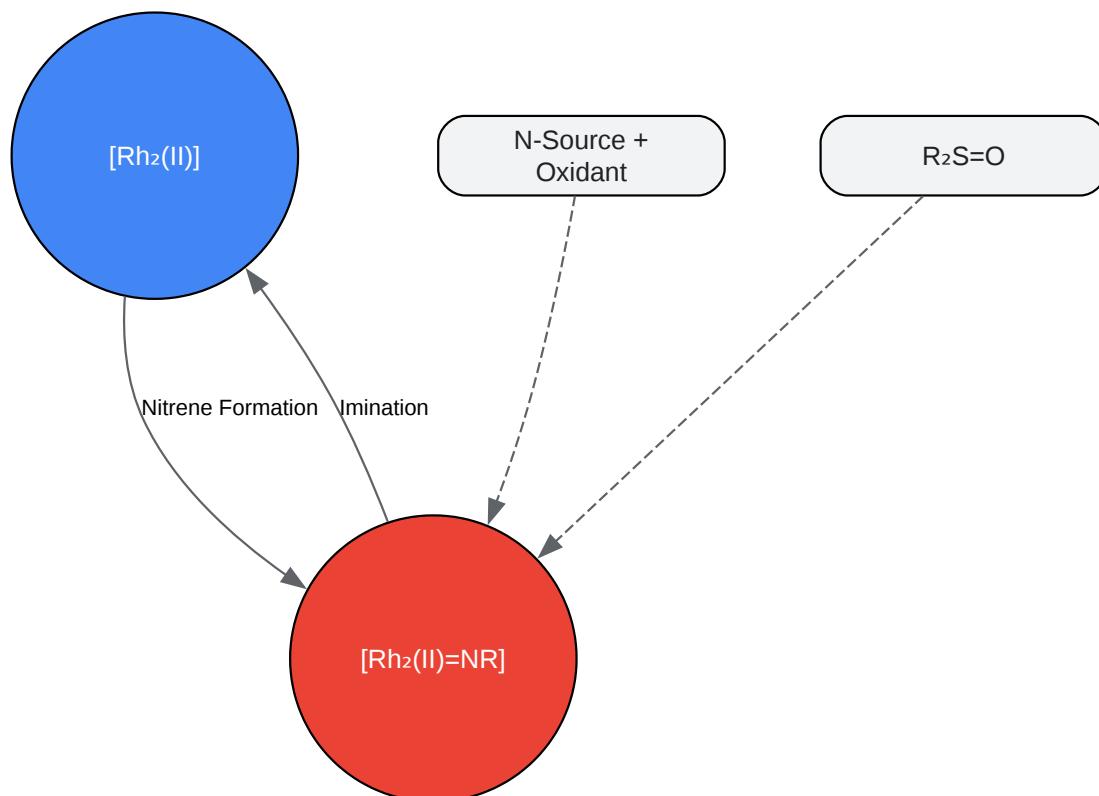
- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl sulfide (1.0 g, 11.1 mmol).
- Dissolve the diethyl sulfide in 20 mL of methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add hydrogen peroxide (30% solution, 1.25 mL, 12.2 mmol) dropwise to the stirred solution.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
- Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting sulfide.

Part B: Rhodium-Catalyzed Imination

- To the reaction mixture containing the in-situ generated diethyl sulfoxide, add ammonium carbamate (1.30 g, 16.7 mmol), magnesium oxide (1.79 g, 44.4 mmol), and dirhodium tetraacetate (0.025 g, 0.056 mmol, 0.5 mol%).[\[1\]](#)
- Add dichloromethane (20 mL) to the flask.
- Add (diacetoxyiodo)benzene (5.37 g, 16.7 mmol) in one portion.[\[1\]](#)
- Stir the resulting suspension at room temperature for 12-16 hours.
- Monitor the progress of the reaction by TLC or LC-MS.

Part C: Workup and Purification

- Upon completion of the reaction, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
- Filter the mixture through a pad of celite to remove insoluble solids, washing the pad with dichloromethane.


- Transfer the filtrate to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure S,S-diethyl sulfoximine.

Data Summary and Expected Results

The following table summarizes the key quantitative data for this synthesis. Yields and purity are based on typical results for similar rhodium-catalyzed iminations.

Parameter	Expected Value
Starting Material	Diethyl Sulfide
Catalyst Loading	0.5 mol% $[\text{Rh}_2(\text{OAc})_4]$
Nitrogen Source	Ammonium Carbamate
Oxidant	$\text{PhI}(\text{OAc})_2$
Solvent	MeOH / CH_2Cl_2
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-16 hours (Imination Step)
Expected Yield	70-85%
Product Purity (post-chromatography)	>95%
Appearance	Colorless oil or white solid

Catalytic Cycle of Rhodium-Catalyzed Imination

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for rhodium-catalyzed imination of a sulfoxide.

Safety and Handling Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- Hydrogen peroxide is a strong oxidizer; handle with care.
- (Diacetoxyiodo)benzene is an irritant; avoid inhalation and contact with skin.
- Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate caution.
- Dispose of all chemical waste according to institutional guidelines.

Conclusion

The rhodium-catalyzed synthesis of sulfoximines represents a robust and efficient method for accessing this valuable class of compounds. The protocol detailed herein for the preparation of S,S-diethyl sulfoximine provides a practical guide for researchers. The mild reaction conditions, operational simplicity, and stereospecific nature of this transformation make it an attractive tool for both academic research and industrial drug development.

References

- Okamura, H., & Bolm, C. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. *Organic Letters*, 6(8), 1305–1307. [\[Link\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides.
- Zenzola, M., Doran, R., Degennaro, L., Bull, J. A., & Luisi, R. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. *The Journal of Organic Chemistry*, 80(11), 5947–5955. [\[Link\]](#)[\[1\]](#)[\[10\]](#)
- Skóra, M., Nowacki, M., & Dawidowski, M. (2025). Sulfoximine Derivatives — Their Pharmacocchemical Properties, Synthesis, and Potential in Drug Discovery.
- Zenzola, M., Doran, R., Degennaro, L., Bull, J. A., & Luisi, R. (2015).
- Okamura, H., & Bolm, C. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. *American Chemical Society*. [\[Link\]](#)
- Request PDF. (2025). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines.
- Doran, R., Zenzola, M., & Bull, J. A. (2023).
- Okamura, H., & Bolm, C. (2004). Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. *PubMed*. [\[Link\]](#)

- Arisawa, M., & Yamaguchi, M. (2011). Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. PMC. [\[Link\]](#)
- Patel, S., et al. (2020). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. NIH. [\[Link\]](#)[\[9\]](#)
- Bolm, C. Sulfur chemistry. RWTH Aachen University. [\[Link\]](#)
- Patel, S., et al. (2020). Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides with acceptor-acceptor diazo compounds enables the synthesis of sulfoximines displaying diverse functionality. Europe PMC. [\[Link\]](#)[\[2\]](#)
- Request PDF. (2025).
- Wang, C., et al. (2020). Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry. [\[Link\]](#)
- Zenzola, M., et al. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. [\[Link\]](#)
- Zenzola, M., et al. (2019).
- Espino, C. G., & Du Bois, J. (2006). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. [\[Link\]](#)
- Request PDF. (2025). Stereoselective Rhodium-Catalyzed Imination of Sulfides.
- Kim, J. Y., & Chang, S. (2014). Rhodium-Catalyzed Direct Amination of Arene CH Bonds Using Azides as the Nitrogen Source. Organic Syntheses Procedure. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides with acceptor-acceptor diazo compounds enables the synthesis of sulfoximines displaying diverse functionality - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Application Notes & Protocols: Rhodium-Catalyzed Synthesis of S,S-Diethyl Sulfoximine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2709600#rhodium-catalyzed-synthesis-of-s-s-diethyl-sulfoximine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com